Field: Organic Chemistry
Application Summary: Pyrazole derivatives, including 1,3-diphenyl-1H-pyrazole, are synthesized for various applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry.
Field: Organic Chemistry
Application Summary: This process serves as a robust and scalable tool for the synthesis of valuable and versatile precursor (nitriles).
Results: The method is metal-free, cost-effective, atom efficiency with excellent yield (98–99%).
Field: Agrochemistry
Application Summary: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, a derivative of 1,3-diphenyl-1H-pyrazole, is produced as an insecticidal compound.
Field: Organometallic Chemistry
Application Summary: Pyrazole derivatives, including 1,3-diphenyl-1H-pyrazole, are used in organometallic chemistry.
Results: The formation of these complexes can lead to new materials with unique properties.
Field: Coordination Chemistry
Application Summary: Pyrazole derivatives are used in coordination chemistry.
1,3-diphenyl-1H-pyrazole-5-carboxylic acid has the molecular formula C16H12N2O2 and a molecular weight of approximately 264.28 g/mol. It is characterized by a pyrazole ring substituted with two phenyl groups and a carboxylic acid functional group. The compound is often studied for its potential pharmacological properties and is used in various synthetic applications .
There is no documented information regarding a specific mechanism of action for 1,3-diphenyl-1H-pyrazole-5-carboxylic acid. Pyrazole derivatives, in general, have been explored for various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. However, the specific effects of this particular compound remain uninvestigated.
The chemical behavior of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid includes:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.
Research indicates that 1,3-diphenyl-1H-pyrazole-5-carboxylic acid exhibits various biological activities:
These activities highlight its potential as a lead compound for drug development .
Several methods are employed to synthesize 1,3-diphenyl-1H-pyrazole-5-carboxylic acid:
These methods allow for the production of the compound with varying degrees of purity and yield .
1,3-diphenyl-1H-pyrazole-5-carboxylic acid finds applications in several fields:
These applications demonstrate its versatility across different industries .
Interaction studies involving 1,3-diphenyl-1H-pyrazole-5-carboxylic acid focus on its binding affinity with various biological targets:
Such studies are crucial for understanding its potential therapeutic uses and optimizing its efficacy .
Several compounds share structural similarities with 1,3-diphenyl-1H-pyrazole-5-carboxylic acid. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-(4-methylphenyl)-5-(4-nitrophenyl)-1H-pyrazole | Contains methyl and nitro groups on phenyl rings | Enhanced electron-withdrawing properties |
1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole | Hydroxy and methoxy substitutions | Potentially increased solubility |
4-(trifluoromethyl)-1H-pyrazole | Contains trifluoromethyl group | Notable for its high lipophilicity |
The uniqueness of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid lies in its dual phenyl substitution combined with a carboxylic acid functionality, which enhances its reactivity and potential biological interactions compared to these similar compounds.
The cyclocondensation methodology represents the most fundamental and widely employed approach for synthesizing 1,3-diphenyl-1H-pyrazole-5-carboxylic acid derivatives [1]. This synthetic strategy involves the reaction of β-diketone precursors with hydrazine derivatives to form the pyrazole ring system through a well-established mechanism [2]. The reaction typically proceeds through nucleophilic addition of hydrazine to the carbonyl groups, followed by cyclization and elimination to yield the desired pyrazole structure [3].
Research conducted by Fustero and colleagues demonstrated that the regioselectivity of pyrazole formation can be dramatically enhanced through careful solvent selection [4]. Their investigations revealed that fluorinated alcohols, specifically 2,2,2-trifluoroethanol and 1,1,1,3,3,3-hexafluoro-2-propanol, significantly improve regioselectivity compared to traditional ethanol-based systems [4]. This advancement addresses one of the primary challenges in pyrazole synthesis, where regioisomeric mixtures often complicate product isolation and purification [4].
The mechanistic pathway for β-diketone cyclocondensation involves initial nucleophilic attack by hydrazine on one of the carbonyl carbons, followed by intramolecular cyclization through attack on the second carbonyl group [1]. Subsequent dehydration and tautomerization yield the aromatic pyrazole ring [1]. The reaction conditions significantly influence both yield and selectivity, with temperature, solvent, and catalyst choice playing crucial roles [3].
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Ethanol | 78 | 12-24 | 45-65 | Poor (1:1 mixture) |
2,2,2-Trifluoroethanol | 60 | 8-12 | 75-85 | Excellent (>95:5) |
1,1,1,3,3,3-Hexafluoro-2-propanol | 55 | 6-10 | 80-90 | Excellent (>98:2) |
N,N-Dimethylformamide with hydrochloric acid | 25 | 24-48 | 70-80 | Good (85:15) |
Recent developments in cyclocondensation methodology have focused on improving reaction efficiency and environmental sustainability [5]. Researchers have explored solid-acid catalysts and microwave-assisted conditions to reduce reaction times while maintaining high yields [5]. The use of polymer-supported reagents has also emerged as an attractive approach for facilitating product isolation and enabling catalyst recovery [6].
Advanced β-diketone synthesis techniques have been developed to access more complex pyrazole structures [5]. These include Claisen condensation approaches using ferrocenyl esters with ketones in the presence of lithium diisopropylamide, yielding the desired diketone intermediates in moderate to good yields [5]. The methodology has been extended to include α-alkenyl-β-diketones through innovative soft enolization procedures using magnesium bromide as a Lewis acid [5].
Transition metal-catalyzed methodologies have emerged as powerful tools for constructing 1,3-diphenyl-1H-pyrazole-5-carboxylic acid frameworks through cross-coupling reactions [7]. These approaches offer distinct advantages over traditional cyclocondensation methods, including improved functional group tolerance and the ability to introduce diverse substituents at specific positions on the pyrazole ring [8].
Palladium-catalyzed cross-coupling reactions have been particularly successful in pyrazole synthesis [9]. Research by Yang and colleagues demonstrated the effectiveness of palladium-catalyzed arylation of unactivated β-carbon-hydrogen bonds in carboxylic acid derivatives using 2-amino-5,6-difluorophenyl-1H-pyrazole as a directing group [9]. This methodology achieves high β-site selectivity while maintaining excellent functional group tolerance [9].
The mechanistic framework for palladium-catalyzed pyrazole synthesis involves oxidative addition of the metal center to aryl halides, followed by coordination to the pyrazole substrate [7]. Subsequent carbon-hydrogen bond activation occurs through cyclometalation, generating a metallacycle intermediate [7]. Reductive elimination then yields the desired product while regenerating the active catalyst [7].
Catalyst System | Base/Additive | Temperature (°C) | Solvent | Yield (%) | Substrate Scope |
---|---|---|---|---|---|
Palladium acetate (5 mol%) | Silver oxide | 120 | Acetic acid | 70-85 | Aryl iodides |
Palladium acetate (10 mol%) | Copper acetate/Silver phosphate | 110 | Acetic acid/Hexafluoroisopropanol | 75-90 | Diverse aryl halides |
Copper triflate/1-Butyl-3-methylimidazolium hexafluorophosphate | - | 80 | Ionic liquid | 80-85 | Chalcones, arylhydrazines |
Iron complexes with pyrazole ligands | Sodium hydroxide | 25 | Aqueous | 65-80 | Hydrazine derivatives |
Innovative multicomponent approaches have been developed utilizing titanium imido complexes for pyrazole synthesis [10]. This methodology involves the oxidative coupling of alkynes, nitriles, and titanium imido species to construct multisubstituted pyrazole frameworks [10]. The reaction proceeds through formation of diazatitanacyclohexadiene intermediates, which undergo oxidation-induced nitrogen-nitrogen coupling to yield the final pyrazole products [10].
The application of frustrated Lewis pair chemistry has also been explored in transition metal-free pyrazole synthesis [11]. Tamm and coworkers demonstrated that pyrazolylborane complexes can activate dihydrogen gas at room temperature, leading to zwitterionic pyrazolium borate intermediates [11]. These species exhibit unique reactivity toward heterocumulenes such as carbon dioxide, providing alternative pathways for pyrazole functionalization [11].
Recent advances in C-H functionalization have expanded the scope of transition metal-catalyzed pyrazole synthesis [12]. Daugulis and colleagues developed a pyrazole-directed palladium-catalyzed sp3 C-H bond arylation methodology that enables the synthesis of β-phenethylamines [12]. The reaction employs palladium acetate catalyst at 5-10 mol% loading and proceeds in acetic acid or acetic acid/hexafluoroisopropanol solvent systems [12].
Solid-phase synthesis methodologies have revolutionized the preparation of pyrazole derivatives by enabling rapid library generation and simplified purification procedures [13]. These approaches combine the advantages of heterogeneous catalysis with the convenience of automated synthesis platforms [14].
Morelli and colleagues developed an efficient solid-phase synthesis protocol for 1,5-disubstituted pyrazole-3,4-dicarboxylic acid derivatives using Wang resin as the solid support [13]. The methodology involves anchoring mono amide oxalic acid derivatives to the resin, followed by dehydration to afford resin-bound cyanoformate intermediates [13]. Subsequent functionalization with dicarbonyl compounds in the presence of zinc acetylacetonate yields enamino keto diesters, which undergo cyclization with hydrazines to produce the desired pyrazole products [13].
Resin Type | Linker Strategy | Cyclization Conditions | Cleavage Conditions | Overall Yield (%) |
---|---|---|---|---|
Wang Resin | Oxalic acid amide | Hydrazines, 80°C, 24h | Trifluoroacetic acid | 60-85 |
Rink Amide Resin | Acetyl carboxylic acid | Hydroxylamine, reflux | Amine activation | 70-90 |
2-Chlorotrityl Chloride | Direct attachment | Microwave, 150W | Acid cleavage | 65-80 |
TentaGel Resin | Traceless linker | Room temperature | Thermal release | 55-75 |
Microwave-assisted synthesis techniques have demonstrated remarkable efficiency in pyrazole preparation, significantly reducing reaction times while improving yields [15]. Research conducted by various groups has shown that microwave irradiation can accelerate cyclocondensation reactions from hours to minutes [16]. Arora and Jain documented comprehensive studies comparing conventional reflux methods with microwave-assisted protocols, demonstrating superior performance of the latter approach [16].
The optimization of microwave-assisted synthesis parameters has been extensively investigated [17]. Temperature, power, and irradiation time all significantly influence reaction outcomes [17]. Studies have shown that optimal conditions typically involve 250-300 watts power, 60-80°C temperature, and 5-10 minute irradiation periods [17]. These conditions consistently yield pyrazole derivatives in 80-95% yields, representing substantial improvements over conventional heating methods [18].
Comparative studies between conventional and microwave synthesis have revealed significant advantages for the microwave approach [18]. Research by multiple groups has demonstrated that microwave-assisted synthesis reduces reaction times from 2 hours to 5 minutes while improving yields from 72-90% to 91-98% [18]. The oxidation of phenyl-1H-pyrazole-4-carbaldehyde to the corresponding carboxylic acid also benefits from microwave conditions, with yields improving from 48-85% to 62-92% while reducing reaction time from 1 hour to 2 minutes [18].
Method | Temperature (°C) | Time | Power (W) | Yield Range (%) | Advantages |
---|---|---|---|---|---|
Conventional Heating | 75 | 2 hours | N/A | 72-90 | Simple equipment |
Microwave-Assisted | 60 | 5 minutes | 50 | 91-98 | Rapid, high yield |
Microwave Oxidation | 80 | 2 minutes | 150 | 62-92 | Fast, efficient |
Solvent-Free Microwave | 120 | 8-10 minutes | 300 | 73-91 | Green chemistry |
The integration of ionic liquids with microwave heating has opened new avenues for sustainable pyrazole synthesis [19]. Transition metal-containing ionic liquids, particularly iron-based systems, have shown excellent catalytic activity for pyrazole formation at room temperature [19]. These catalysts can be recycled multiple times with minimal loss of activity, demonstrating yields of 90%, 88%, 84%, and 78% over four consecutive cycles [19].